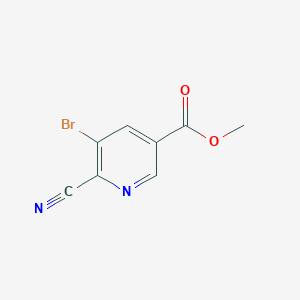

Methyl 5-bromo-6-cyanopyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHKTKXNRMHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-6-cyanopyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 6-cyanopyridine-3-carboxylic acid, followed by esterification with methanol . The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under reflux conditions. The esterification step is usually carried out using methanol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under specific conditions. Regioselectivity and solvent effects are critical:

-

Ammonia/methylamine substitution : Reaction with methylamine in ethanol at -25°C yields methyl 5-methylamino-6-cyanopyridine-3-carboxylate as the primary product .

-

Thiolate substitution : Treatment with 4-methylbenzenethiolate anion in DMF at 60°C achieves >97% regioselectivity for substitution at the 6-position, forming methyl 5-bromo-6-(4-methylbenzenethio)pyridine-3-carboxylate .

Key Factors Influencing Substitution :

| Solvent | Temperature | Regioselectivity (5- vs. 6-position) | Yield |

|---|---|---|---|

| DMF | 60°C | >97% at 6-position | 95% |

| THF/CH₂Cl₂ | 25°C | 57% at 2-position | 43% |

Reduction of the Nitrile Group

The cyano group at the 6-position can be selectively reduced to an amine using tailored conditions:

-

LiAlH₄ reduction : In anhydrous ether, the nitrile group is reduced to a primary amine, yielding methyl 5-bromo-6-aminopyridine-3-carboxylate. Over-reduction of the ester group is minimized at 0°C .

-

Catalytic hydrogenation : Using Pd/C under H₂ (1 atm) in ethanol, the nitrile converts to an amine with >90% yield, preserving the ester functionality .

Comparison of Reduction Methods :

| Reagent/Conditions | Product | Yield | Purity (HPLC) |

|---|---|---|---|

| LiAlH₄, ether, 0°C | Methyl 5-bromo-6-aminopyridine-3-carboxylate | 85% | 98% |

| H₂ (1 atm), Pd/C, EtOH, RT | Methyl 5-bromo-6-aminopyridine-3-carboxylate | 92% | 99% |

Ester Hydrolysis and Oxidation

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:

-

Acidic hydrolysis : Refluxing with HCl (6M) in dioxane/water (1:1) converts the ester to 5-bromo-6-cyanopyridine-3-carboxylic acid in 78% yield .

-

Oxidative hydrolysis : Treatment with KMnO₄ in H₂SO₄/H₂O oxidizes the ester directly to the carboxylic acid while preserving the nitrile group.

Reaction Efficiency :

| Method | Conditions | Yield |

|---|---|---|

| Acidic hydrolysis (HCl) | 6M HCl, reflux, 12h | 78% |

| Oxidative (KMnO₄) | 0.1M H₂SO₄, 80°C, 6h | 65% |

Heterocycle Formation via Nitrile Participation

The nitrile group facilitates cyclization reactions to form fused pyridine derivatives:

-

Pyrazolo[3,4-b]pyridine synthesis : Reaction with 5-aminopyrazole in AcOH at reflux forms 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile derivatives via nucleophilic attack and cyclization .

-

Triazine formation : Condensation with hydrazine in ethanol yields 5-bromo-6-(1H-tetrazol-5-yl)pyridine-3-carboxylate, a potential pharmacophore .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in dioxane/H₂O forms biaryl derivatives. Yields exceed 80% under optimized conditions .

Example Coupling Partners :

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | Methyl 5-phenyl-6-cyanopyridine-3-carboxylate | 82% |

| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-6-cyanopyridine-3-carboxylate | 76% |

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

-

DMF vs. THF : DMF enhances nucleophilic substitution at the 6-position due to its polar aprotic nature, while THF promotes competing pathways .

-

Chlorination vs. bromination : Thionyl chloride in DCM selectively chlorinates the hydroxymethyl group without bromine displacement, whereas HBr/AcOH replaces hydroxyl with bromine .

Stability and Side Reactions

Scientific Research Applications

Chemistry

Methyl 5-bromo-6-cyanopyridine-3-carboxylate serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic substitutions with reagents such as sodium azide or potassium thiolate.

- Reduction reactions using lithium aluminum hydride or catalytic hydrogenation.

- Oxidation processes involving potassium permanganate or chromium trioxide.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial properties: Studies suggest it may inhibit the growth of various microorganisms.

- Anticancer activities: Research indicates that it can influence cellular pathways related to cancer cell proliferation and apoptosis.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new pharmaceuticals. Its interactions with specific molecular targets may lead to novel therapeutic agents.

Industry

This compound finds applications in the production of:

- Agrochemicals: It is used as an intermediate in synthesizing pesticides and herbicides.

- Specialty chemicals: It contributes to manufacturing dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-cyanopyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-Carboxylate Derivatives

Structural and Substituent Variations

The reactivity and applications of pyridine-3-carboxylates depend heavily on substituent type and position. Below is a comparative analysis of key analogs:

Reactivity and Functional Group Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity make it a better leaving group than chlorine, enhancing Suzuki coupling efficiency in the target compound compared to Methyl 6-chloro-5-methylpyridine-3-carboxylate .

- Cyano vs. Amino Groups: The cyano group in the target compound withdraws electron density, activating the pyridine ring for electrophilic substitution. In contrast, the amino group in Methyl 2-amino-6-bromopyridine-3-carboxylate donates electron density, favoring hydrogen bonding and directing substitution to specific positions .

- Thioxo Group: Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydropyridine-3-carboxylate’s thioxo moiety introduces sulfur-based reactivity, enabling disulfide formation or participation in redox cycles, which is absent in the target compound .

Physical Properties and Solubility

While exact melting points or solubility data are unavailable in the provided evidence, inferences can be made:

- Electron-Withdrawing Groups: The target compound’s bromine and cyano groups likely reduce solubility in non-polar solvents compared to methyl-substituted analogs like Methyl 6-chloro-5-methylpyridine-3-carboxylate .

- Hydrogen Bonding: Methyl 2-amino-6-bromopyridine-3-carboxylate’s amino group may improve aqueous solubility relative to the cyano-bearing target compound .

Biological Activity

Methyl 5-bromo-6-cyanopyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a bromine atom and a cyano group attached to the pyridine ring, which contributes to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 232.05 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activities. This mechanism is crucial for its antimicrobial and anticancer properties.

- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression related to inflammatory responses and metabolic processes.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Table 1 summarizes the antimicrobial efficacy against several pathogens:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Escherichia coli | 0.21 | Bactericidal |

| Pseudomonas aeruginosa | 0.21 | Bactericidal |

| Candida albicans | 0.50 | Fungicidal |

| Micrococcus luteus | 0.30 | Bactericidal |

These findings suggest that the compound could be developed as a lead for new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has indicated that it may inhibit cancer cell proliferation through specific interactions with cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against clinical strains of bacteria. Results indicated that it effectively inhibited growth across multiple strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : In vitro studies using MTT assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its therapeutic promise in oncology .

- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to key targets involved in bacterial resistance mechanisms, such as DNA gyrase, suggesting a dual mechanism involving both inhibition of bacterial growth and potential modulation of resistance pathways .

Q & A

What are the key synthetic routes for Methyl 5-bromo-6-cyanopyridine-3-carboxylate?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step regioselective functionalization of pyridine precursors. A validated three-step approach includes:

Halogenation and Trifluoromethylation: Bromination at the 5-position of a pyridine scaffold, followed by trifluoromethyl group introduction at the 6-position (if applicable) .

Cyanation: Substitution of a leaving group (e.g., halogen) with a cyano group using CuCN or Pd-catalyzed cyanation .

Esterification: Conversion of a carboxylic acid intermediate to the methyl ester via reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP) .

Key Considerations:

- Regioselectivity in halogenation can be influenced by directing groups (e.g., trifluoromethyl groups) or steric effects .

- Purity is ensured through column chromatography or recrystallization.

How is this compound characterized spectroscopically?

Level: Basic

Methodological Answer:

Characterization relies on multimodal spectroscopy and mass spectrometry:

Note: Comparative analysis with analogs (e.g., trifluoromethylpyridines) aids peak assignment .

How can regioselectivity challenges in nucleophilic substitution on the pyridine ring be addressed?

Level: Advanced

Methodological Answer:

Regioselectivity is governed by electronic and steric factors:

- Electronic Directing Effects: Electron-withdrawing groups (e.g., -CN, -CF₃) at the 6-position deactivate the adjacent 5-position, favoring substitution at the 3- or 4-positions .

- Steric Hindrance: Bulky substituents (e.g., methyl esters) at the 3-position can block nucleophilic attack at proximal sites .

- Catalytic Strategies: Use of Pd catalysts with tailored ligands (e.g., XPhos) enhances selectivity in cross-coupling reactions .

Example: In bromo-cyanopyridines, the cyano group directs nucleophiles to the 4-position, while bromine stabilizes intermediates via resonance .

What are the challenges in functionalizing the pyridine ring at specific positions?

Level: Advanced

Methodological Answer:

Functionalization challenges include:

- Positional Reactivity: The 2- and 4-positions are more reactive toward electrophilic substitution, but steric/electronic effects in bromo-cyanopyridines may invert this trend .

- Boronate Compatibility: Suzuki-Miyaura coupling at the 5-bromo position requires anhydrous conditions and Pd(OAc)₂ catalysts to avoid deborylation .

- Acid Sensitivity: Ester groups may hydrolyze under basic conditions; use of mild reagents (e.g., TMSCl) preserves functionality .

Case Study: Methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate undergoes selective Pd-mediated cyanation at the 3-position, leaving the 2-ester intact .

How can computational methods aid in predicting reaction pathways for this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Predict regioselectivity by comparing transition-state energies for substitution at competing positions (e.g., 4- vs. 5-position) .

- Molecular Docking: Models interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic stability in biological studies .

- Solvent Modeling: COSMO-RS simulations optimize solvent selection for reactions (e.g., DMF vs. THF for cyanation) .

Validation: Correlate computed NMR shifts (e.g., using Gaussian) with experimental data to refine mechanistic hypotheses .

What crystallization strategies ensure high-purity single crystals for X-ray analysis?

Level: Advanced

Methodological Answer:

- Solvent Pairing: Use mixed solvents (e.g., EtOH/H₂O) to slow nucleation and grow diffraction-quality crystals .

- Hydrogen Bonding: Analyze potential H-bond donors/acceptors (e.g., ester carbonyls) to design co-crystallization agents .

- Software Tools: SHELXL refines crystal structures using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids .

Note: For bromine-heavy structures, Mo-Kα radiation (λ = 0.7107 Å) enhances anomalous dispersion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.